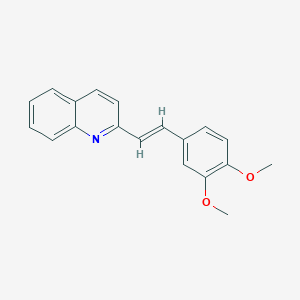
2-(3,4-Dimethoxystyryl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxystyryl)quinoline is a useful research compound. Its molecular formula is C19H17NO2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59067. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
The compound 2-(3,4-Dimethoxystyryl)quinoline has the following molecular characteristics:
- Molecular Formula : C17H17N1O3
- CAS Number : 75903-25-2
The structure features a quinoline core substituted with a dimethoxystyryl group, which contributes to its biological activity.
Antitumor Activity
Numerous studies have highlighted the antitumor potential of this compound derivatives. For instance:
- A study indicated that derivatives with the 3,4,5-trimethoxystyryl moiety exhibited potent anti-proliferative activity against human cancer cell lines A549, HT29, and T24, with IC50 values comparable to or better than cisplatin .
| Compound | Cell Line | IC50 (μmol/L) |
|---|---|---|
| 3,4,5-trimethoxystyryl derivative | A549 | 2.38 |
| 3,4,5-trimethoxystyryl derivative | HT29 | 4.52 |
| 3,4,5-trimethoxystyryl derivative | T24 | 9.86 |
This suggests significant potential for developing new anticancer agents based on this compound.
Antibacterial Properties
Research has shown that this compound exhibits antibacterial properties against various strains. The compound's coordination complexes have demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL.
Antifungal Activity
In addition to antibacterial properties, derivatives of this compound have shown antifungal activity against pathogens such as Aspergillus niger and Fusarium solani, indicating its broad-spectrum antimicrobial potential.
Organic Synthesis
This compound serves as a valuable precursor in organic synthesis:
- It is utilized in the synthesis of various heterocyclic compounds.
- The compound facilitates palladium-catalyzed ortho-arylation reactions, allowing for the development of biaryl amide derivatives and bioactive compounds.
Green Chemistry Approaches
Recent advancements have focused on green synthesis methods for producing quinoline derivatives. For example, eco-friendly solvents like deep eutectic solvents (DES) have been employed to synthesize structurally novel derivatives without hazardous reagents .
Case Study 1: Antitumor Evaluation
A study evaluating a series of diethyl 2-styrylquinoline-3-carboxylate derivatives demonstrated their potential as anticancer agents through in vitro assays against multiple human cancer cell lines. The results were promising enough to warrant further investigation into their mechanisms of action and therapeutic applications .
Case Study 2: Antibacterial Efficacy
Another investigation focused on synthesizing N-(2-aminophenyl)-based compounds revealed significant antibacterial efficacy against common pathogens. This study underscored the importance of modifying the quinoline structure to enhance biological activity.
特性
CAS番号 |
75903-25-2 |
|---|---|
分子式 |
C19H17NO2 |
分子量 |
291.3 g/mol |
IUPAC名 |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-18-12-8-14(13-19(18)22-2)7-10-16-11-9-15-5-3-4-6-17(15)20-16/h3-13H,1-2H3/b10-7+ |
InChIキー |
XAEBIRLRAIYZMN-JXMROGBWSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















